molecular formula C16H14N8S2 B15044160 1,2-Bis(1-phenyl-1H-tetrazol-5-ylsulfanyl)ethane

1,2-Bis(1-phenyl-1H-tetrazol-5-ylsulfanyl)ethane

Cat. No.: B15044160
M. Wt: 382.5 g/mol
InChI Key: VCQBHLKBLAFHEQ-UHFFFAOYSA-N
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Description

1-PHENYL-5-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound featuring a tetrazole ring system. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids.

Preparation Methods

The synthesis of 1-PHENYL-5-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 2-bromoethyl phenyl sulfide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the bromoethyl group, forming the desired product .

Chemical Reactions Analysis

1-PHENYL-5-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

1-PHENYL-5-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Due to its ability to mimic carboxylic acids, it is explored for potential therapeutic applications.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-PHENYL-5-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring can form stable complexes with metal ions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Compared to other tetrazole derivatives, 1-PHENYL-5-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE is unique due to its dual tetrazole ring system and sulfur linkages. Similar compounds include:

Properties

Molecular Formula

C16H14N8S2

Molecular Weight

382.5 g/mol

IUPAC Name

1-phenyl-5-[2-(1-phenyltetrazol-5-yl)sulfanylethylsulfanyl]tetrazole

InChI

InChI=1S/C16H14N8S2/c1-3-7-13(8-4-1)23-15(17-19-21-23)25-11-12-26-16-18-20-22-24(16)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

VCQBHLKBLAFHEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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